3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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Overview
Description
3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.258 g/mol. This compound belongs to the class of isoindolones, which are characterized by their fused bicyclic structure containing a dioxo group.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation reactions may yield carboxylic acids or ketones.
Reduction reactions can produce alcohols or amines.
Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid
Uniqueness: 3-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(5-methyl-1,3-dioxoisoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-2-3-8-9(6-7)12(17)13(11(8)16)5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBOQSIIXFLDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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